spectroscopic data for 2,6-dimethyl-5-nitro-2H-indazole
spectroscopic data for 2,6-dimethyl-5-nitro-2H-indazole
An in-depth technical guide for researchers, scientists, and drug development professionals.
Executive Summary
The structural elucidation of highly functionalized indazole derivatives is a critical bottleneck in preclinical medicinal chemistry. The compound 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9) serves as a potent rigid scaffold, offering unique bioisosteric properties and intellectual property opportunities compared to its 1H-indazole tautomeric counterparts[1]. However, accurately differentiating the 2H-regioisomer and confirming the precise spatial arrangement of the nitro and methyl substituents requires a multi-modal spectroscopic approach.
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical framework. We will bypass generic templates to focus on the fundamental causality of the spectroscopic behavior of 2,6-dimethyl-5-nitro-2H-indazole, translating raw NMR, HRMS, and FT-IR data into irrefutable structural proof.
Orthogonal Spectroscopic Validation Strategy
To establish absolute trustworthiness in our molecular characterization, we must employ an orthogonal confirmation strategy. The analytical logic is built on cross-validation: the functional groups indicated by Vibrational Spectroscopy (IR) must match the molecular mass losses observed in Collision-Induced Dissociation (CID) Mass Spectrometry, which in turn must perfectly align with the electronic microenvironments mapped by Nuclear Magnetic Resonance (NMR)[2][3].
Figure 1: Self-validating multi-modal spectroscopic workflow for 2H-indazole derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is indispensable for distinguishing the 2H-indazole core from the 1H-isomer[1]. The placement of the methyl group on the N-2 nitrogen fundamentally alters the electron density distribution across the bicyclic ring system.
Causality of Chemical Shifts
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The N-Methyl Shift (2H vs. 1H): Alkylation at the N-2 position yields a distinctly more deshielded proton signal (~4.10–4.20 ppm) compared to N-1 alkylation. This is caused by the pronounced magnetic anisotropy and local dipole of the adjacent C=N double bond within the pyrazole ring.
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The Nitro-Ortho Effect: The nitro group at C-5 is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This deeply strips electron density from the adjacent C-4 proton, shifting it heavily downfield to approximately 8.50 ppm as an isolated singlet.
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The C-6 Methyl Shielding: Conversely, the methyl group at C-6 provides weak electron donation (+I), slightly shielding the adjacent C-7 proton, which will appear as a singlet further upfield (~7.45 ppm).
Experimental Protocol: NMR Acquisition
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
). DMSO is chosen over CDCl to break any potential intermolecular dipole interactions from the nitro group, ensuring sharp, well-resolved singlets. -
Internal Referencing: Utilize Tetramethylsilane (TMS) as a zero-point standard. Lock the spectrometer to the DMSO-
residual peak at 2.50 ppm. -
Pulse Sequence Validation: Acquire a standard 1D
H spectrum (64 scans, 400 MHz). Follow with a 1D C{1H} decoupled spectrum (1024 scans, 100 MHz) to resolve the distinct quaternary carbons (C-3a, C-5, C-7a).
Mass Spectrometry (ESI-HRMS) & Fragmentation Mechanisms
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) provides absolute proof of elemental composition[2].
Causality of Fragmentation (CID)
When the protonated molecular ion
-
Loss of HCN: A defining characteristic of indazole and protonated cationic pyrazole rings is the cleavage of the heteroaromatic system to expel a molecule of hydrogen cyanide (-27 Da)[4].
-
Loss of
: The weak C-N bond connecting the nitro group to the aromatic ring is highly susceptible to homolytic cleavage under applied collision energy, resulting in the neutral loss of a nitro radical (-46 Da).
Figure 2: Primary CID fragmentation pathways for protonated 2,6-dimethyl-5-nitro-2H-indazole.
Experimental Protocol: ESI-HRMS Analysis
-
Ionization Setup: Configure the ESI source in positive mode (+). Set capillary temperature to 320°C to ensure complete desolvation of the polar indazole derivative.
-
Sample Infusion: Introduce the sample dissolved in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid. The acid forces protonation at the basic N-1 position.
-
Data-Dependent Acquisition: Isolate the
192 parent ion and apply normalized collision energy (NCE) at 15 eV, 20 eV, and 30 eV to map the degradation from the intact molecule down to the stripped aromatic core[5].
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides irrefutable functional group validation, specifically for the nitro configuration. Theoretical and experimental studies confirm that nitro-aromatic compounds display intense, highly characteristic vibrational stretching frequencies[3][6].
Causality of Vibrational Frequencies
The N-O bonds in the nitro group vibrate as a coupled system. When the dipoles stretch in opposite directions (asymmetric stretch), a high-energy absorption occurs (~1525 cm
Consolidated Data Presentation
To facilitate rapid spectral matching during your chemical synthesis, I have consolidated the anticipated analytical dataset into the reference table below.
| Spectroscopic Modality | Target Signal | Observed/Predicted Value | Assignment / Mechanistic Cause |
| Singlet, 1H | C-4 (Aromatic): Deshielded by ortho -NO | ||
| Singlet, 1H | C-3 (Pyrazole): Characteristic of 2H-isomer[1]. | ||
| Singlet, 1H | C-7 (Aromatic): Shielded slightly by ortho -CH | ||
| Singlet, 3H | N(2)-CH | ||
| Singlet, 3H | C(6)-CH | ||
| Quaternary C | C-5: Directly bonded to highly electronegative -NO | ||
| ESI-HRMS (+) | Parent Ion: Protonated pure molecule. | ||
| ESI-HRMS/MS | Base Fragment | CID Ion: Exact neutral loss of NO | |
| FT-IR (ATR) | Strong Stretch | Nitro Group: Asymmetric stretching mode[6]. | |
| FT-IR (ATR) | Strong Stretch | Nitro Group: Symmetric stretching mode. |
References
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ChemSrc. "2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9)." ChemSrc Database. Available at: [Link]
-
Oomens, J., et al. "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, Fritz Haber Institute. Available at: [Link]
-
Cai, Q., et al. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids using UHPLC-QE Orbitrap MS." National Institutes of Health (PMC). Available at:[Link]
-
MDPI. "Suzuki-Type Cross-Coupling Reaction: An Expeditive C-3 Vinylation of Indazoles." Molecules. Available at:[Link]
-
J. Mater. Environ. Sci. "Theoretical study of alkyl nitroindazole to predict reactivity and spectroscopy." Journal of Materials and Environmental Science. Available at:[Link]
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- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
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